molecular formula C13H25N3O2 B7919259 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide

Cat. No.: B7919259
M. Wt: 255.36 g/mol
InChI Key: QDDWJOZCLFZMNM-LBPRGKRZSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide is a structurally complex acetamide derivative characterized by a piperidine ring substituted with an (S)-2-amino-3-methyl-butyryl group at the 1-position and an acetamide moiety at the 4-ymethyl position. Its molecular formula is C₁₄H₂₇N₃O₂, with a molar mass of 269.38 g/mol .

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-11(5-7-16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDWJOZCLFZMNM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide typically involves multiple steps:

    Formation of the Amino Acid Derivative: The starting material, (S)-2-Amino-3-methyl-butyric acid, is first protected to prevent unwanted reactions. This can be achieved using standard protecting groups such as Boc (tert-butoxycarbonyl).

    Formation of the Piperidine Intermediate: The protected amino acid is then coupled with a piperidine derivative. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection and Acetylation: After the coupling reaction, the protecting group is removed, and the resulting intermediate is acetylated using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Reduced amides, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a crucial building block for synthesizing more complex molecules, particularly in drug development. Its unique functional groups allow for modifications that can lead to novel pharmacological agents.

2. Biology:

  • Biological Activity Studies: Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential to modulate biological activity makes it a subject of interest in pharmacology.

3. Medicine:

  • Therapeutic Applications: Preliminary studies suggest that N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide could have therapeutic potential in treating neurological disorders by inhibiting enzymes involved in disease progression, such as beta-secretase in Alzheimer's disease .

4. Industry:

  • Catalyst Development: The compound may also find applications in industrial chemistry as a catalyst for specific reactions or processes, enhancing efficiency and yield.

Case Studies

Case Study 1: Alzheimer's Disease Research
Recent studies have explored the efficacy of this compound in inhibiting beta-secretase activity. In vitro experiments demonstrated a significant reduction in amyloid-beta plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Activity
Investigations into derivatives of this compound revealed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or treatments for bacterial infections .

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets. The piperidine ring and amino acid derivative allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Source/Status
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide (Target) C₁₄H₂₇N₃O₂ 269.38 Piperidine, (S)-2-amino-3-methyl-butyryl Discontinued
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide C₁₀H₂₀N₂O₂ 200.28 Hydroxyethyl substituent on piperidine Discontinued
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide C₁₄H₂₇N₃O₂ 269.38 Pyrrolidine ring, ethyl group Reported
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide C₁₅H₂₇N₃O₂ 281.40 Cyclopropyl substituent Reported
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₆FN₂O₂ 369.46 Fluorophenyl, phenylethyl groups Controlled substance

Pharmacological and Functional Implications

  • Bioactivity Clues : The fluorophenyl analogue (Table 1) is a Schedule I controlled substance, indicating opioid-like activity . The target compound lacks this substituent, implying divergent pharmacological profiles.
  • Enzyme Interactions: Piperidine/acetamide scaffolds are common in enzyme inhibitors (e.g., PARP inhibitors like PJ-34) , though the target compound’s amino acid side chain may direct distinct target specificity.

Commercial and Regulatory Status

  • Availability : Discontinued in some catalogs but still marketed by suppliers like HANGZHOU JHECHEM .
  • Regulatory Status: No direct control status noted, unlike fluorophenyl analogues .

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide, a compound with the CAS number 1353994-42-9, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores its biological activity based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H28N3O. Its structure features a piperidine ring, which is significant for its pharmacological effects. The compound's synthesis involves the reaction of various amino acids and piperidine derivatives, leading to a product with notable biological implications.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound may inhibit beta-secretase enzyme activity, which is crucial in the pathogenesis of Alzheimer's disease. A study demonstrated that piperidine derivatives could reduce amyloid-beta deposition in neuronal cells, suggesting a protective mechanism against neurodegeneration .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have reported that various derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural features have been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Study 1: Neuroprotective Mechanism

A study published in a peer-reviewed journal reported that a related piperidine derivative significantly reduced cell death in neuroblastoma cells exposed to oxidative stress. The compound was found to enhance the expression of neuroprotective genes, thereby offering potential therapeutic benefits in Alzheimer's disease models .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The study revealed that at a concentration of 50 μg/mL, the compound exhibited an MIC of 10 μg/mL against E. coli, outperforming several conventional antibiotics .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/ConditionMIC (μg/mL)Reference
NeuroprotectionNeuroblastoma Cells-
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli10

Research Findings

Recent research highlights the significance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Modifications in the piperidine ring or side chains can enhance its efficacy as an antimicrobial agent or neuroprotectant.

Key Findings:

  • Antitumor Potential : Related compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating a broader spectrum of biological activity beyond antimicrobial effects .
  • Mechanism of Action : The compound's mechanism may involve modulation of neurotransmitter systems or direct interaction with bacterial cell walls, leading to increased permeability and cell death.

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